(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine
Overview
Description
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine, also known as DMCDMA, is a cyclic amine compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of 128-130°C. DMCDMA is a versatile compound that can be used as an organic solvent, a catalyst, and a reagent in a variety of chemical reactions. It is also an effective inhibitor of lipoxygenase, a key enzyme involved in inflammation.
Scientific Research Applications
Synthetic Applications:
- Synthetic Intermediates : It has been used as a key intermediate in the synthesis of various compounds, such as Ivabradine, an important pharmaceutical. An efficient process for the preparation of such intermediates is highlighted, emphasizing cost-effectiveness and environmental friendliness (Liu et al., 2014).
- Cyclobutane Derivatives : Research on Combretum albopunctatum led to the discovery of novel cyclobutane chalcone dimers, indicating the structural diversity and potential biological relevance of compounds related to (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine (Katerere et al., 2004).
- Nucleoside Analogs : The compound has been utilized in the synthesis of 3-thyminyl- and 3-adenylcyclobutane-1,1-dimethanol and their homo-octameric phosphodiesters, indicating its role in creating nucleoside analogs for studying interactions with nucleic acids (Henlin et al., 1992).
Structural and Chemical Property Studies:
- Conformational Studies : Investigations into the conformational aspects of nucleosides synthesized from derivatives of (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine have provided insights into their structural properties and potential biological relevance (Wang, 2000).
- Antitumor Complexes : Derivatives have been used in the synthesis of platinum complexes with promising antitumor properties, showcasing the potential of this compound in the development of cancer therapies (Bitha et al., 1989).
Safety and Hazards
properties
IUPAC Name |
[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-11-8(12-2)3-7(4-8,5-9)6-10/h3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNIXAXQZKRKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CN)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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